molecular formula C15H15NO B5797057 2,5-dimethyl-N-phenylbenzamide

2,5-dimethyl-N-phenylbenzamide

Cat. No.: B5797057
M. Wt: 225.28 g/mol
InChI Key: WHXMCLIVMRPLFL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-phenylbenzamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide core with two methyl groups at the 2 and 5 positions and a phenyl group attached to the nitrogen atom

Scientific Research Applications

2,5-Dimethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-phenylbenzamide typically involves the condensation of 2,5-dimethylbenzoic acid with aniline. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or by employing catalysts like titanium tetrachloride (TiCl4) in the presence of pyridine at elevated temperatures (around 85°C) to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzamide: Lacks the phenyl group attached to the nitrogen atom.

    N-Phenylbenzamide: Lacks the methyl groups at the 2 and 5 positions.

    2,5-Dimethyl-N-methylbenzamide: Has a methyl group instead of a phenyl group attached to the nitrogen atom.

Uniqueness

2,5-Dimethyl-N-phenylbenzamide is unique due to the presence of both methyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMCLIVMRPLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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